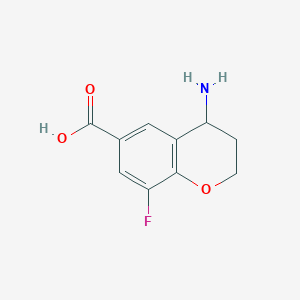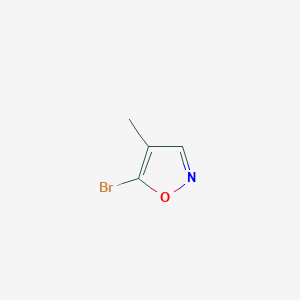![molecular formula C14H20N2O2 B13114056 1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine](/img/structure/B13114056.png)
1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone is an organic compound that features a phenyl group substituted with an aminomethyl group and a methanone group linked to a 2,6-dimethylmorpholino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-(aminomethyl)benzaldehyde and 2,6-dimethylmorpholine.
Condensation Reaction: The 4-(aminomethyl)benzaldehyde undergoes a condensation reaction with 2,6-dimethylmorpholine in the presence of a suitable catalyst, such as an acid or base, to form the desired methanone compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of (4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Common industrial methods include:
Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the electrophile used, resulting in various substituted derivatives.
Scientific Research Applications
(4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanone and morpholino groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound has a similar structure but with a prop-2-yn-1-yloxy group instead of the 2,6-dimethylmorpholino group.
4-(aminomethyl)benzyl alcohol: This compound has a similar aminomethylphenyl structure but lacks the methanone and morpholino groups.
Uniqueness
(4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone is unique due to the presence of the 2,6-dimethylmorpholino group, which imparts specific steric and electronic properties. This uniqueness makes it valuable for designing compounds with tailored biological activities and material properties.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
[4-(aminomethyl)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C14H20N2O2/c1-10-8-16(9-11(2)18-10)14(17)13-5-3-12(7-15)4-6-13/h3-6,10-11H,7-9,15H2,1-2H3 |
InChI Key |
ZYZSDPIYLJWATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B13113979.png)







![6,9-Dibromo-1H-phenanthro[9,10-d]imidazole](/img/structure/B13114030.png)


![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13114050.png)
![pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13114061.png)
![2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine](/img/structure/B13114064.png)
